Cas no 304443-33-2 (2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid)

2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine core with a phenyl substituent and a carboxylic acid functional group. This structure confers versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The presence of both carbonyl and carboxyl groups enhances its reactivity, enabling participation in condensation, cyclization, and other key transformations. Its well-defined molecular framework makes it valuable for constructing more complex heterocyclic systems. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Researchers may find it useful in developing biologically active molecules due to its structural similarity to pharmacophores found in medicinal chemistry.
2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid structure
304443-33-2 structure
商品名:2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
CAS番号:304443-33-2
MF:C11H10N2O3
メガワット:218.2087
MDL:MFCD06328810
CID:1073349
PubChem ID:3542508

2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
    • 2-Oxo-6-phenyl-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid
    • 2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-6-carboxylic acid
    • UPCMLD00WMAL1-294:002
    • MFCD06328810
    • UPCMLD00WMAL1-294
    • AKOS000273685
    • 304443-33-2
    • AKOS016040541
    • Compound EN300-317386
    • 2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylicacid
    • F3284-7761
    • TS-09367
    • Z56865946
    • SB58023
    • EN300-317386
    • HMS1701O19
    • DB-347290
    • CS-0246103
    • 2-Oxo-6-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid, AldrichCPR
    • MDL: MFCD06328810
    • インチ: InChI=1S/C11H10N2O3/c14-10(15)9-6-8(12-11(16)13-9)7-4-2-1-3-5-7/h1-6,8H,(H,14,15)(H2,12,13,16)
    • InChIKey: JAGRUSXXRNCWLX-UHFFFAOYSA-N
    • ほほえんだ: O=C(O)C=1NC(NC(C1)C2=CC=CC=C2)=O

計算された属性

  • せいみつぶんしりょう: 218.06914219g/mol
  • どういたいしつりょう: 218.06914219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 332
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 78.4Ų

2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid セキュリティ情報

  • シグナルワード:warning
  • 危害声明: H303+H313+H333
  • 警告文: P264+P280+P305+P351+P338+P337+P313
  • 危険カテゴリコード: 25
  • セキュリティの説明: 45
  • 危険物標識: T
  • 危険レベル:IRRITANT
  • ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-317386-10.0g
2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
304443-33-2 95%
10g
$777.0 2023-04-26
Enamine
EN300-317386-0.5g
2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
304443-33-2 95%
0.5g
$141.0 2023-09-05
Enamine
EN300-317386-5.0g
2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
304443-33-2 95%
5g
$524.0 2023-04-26
Enamine
EN300-317386-10g
2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
304443-33-2 95%
10g
$777.0 2023-09-05
1PlusChem
1P00BE2A-10mg
2-OXO-6-PHENYL-1,2,3,6-TETRAHYDRO-PYRIMIDINE-4-CARBOXYLIC ACID
304443-33-2
10mg
$667.00 2024-05-06
A2B Chem LLC
AF30642-250mg
2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
304443-33-2 95%
250mg
$129.00 2024-04-20
A2B Chem LLC
AF30642-50mg
2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
304443-33-2 95%
50mg
$80.00 2024-04-20
A2B Chem LLC
AF30642-100mg
2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
304443-33-2 95%
100mg
$102.00 2024-04-20
A2B Chem LLC
AF30642-2.5g
2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
304443-33-2 95%
2.5g
$408.00 2024-04-20
1PlusChem
1P00BE2A-50mg
2-Oxo-6-phenyl-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid
304443-33-2 95%
50mg
$82.00 2025-03-12

2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid 関連文献

2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acidに関する追加情報

Introduction to 2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (CAS No. 304443-33-2)

2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, identified by the CAS number 304443-33-2, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic organic molecule belongs to the tetrahydropyrimidine class, which has garnered considerable attention due to its diverse pharmacological properties and potential applications in drug discovery. The structural features of this compound, particularly its 2-oxo and 6-phenyl substituents, contribute to its unique chemical reactivity and biological activity.

The compound’s molecular framework is characterized by a six-membered ring containing nitrogen atoms, with additional functional groups that enhance its versatility. The 4-carboxylic acid moiety in the structure suggests its capability to participate in various chemical reactions, including esterification, amidation, and other transformations that are crucial for synthesizing more complex derivatives. These synthetic possibilities make it a valuable intermediate in the development of novel therapeutic agents.

In recent years, there has been growing interest in tetrahydropyrimidine derivatives due to their potential as scaffolds for bioactive molecules. Studies have demonstrated that compounds within this class exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects. The presence of the phenyl group in 2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid enhances its interaction with biological targets, making it an attractive candidate for further exploration.

One of the most compelling aspects of this compound is its role in the synthesis of pharmacophores that mimic natural bioactive molecules. Researchers have leveraged its structural motifs to develop inhibitors targeting enzymes involved in critical metabolic pathways. For instance, derivatives of this compound have shown promise in inhibiting kinases and other enzymes implicated in cancer progression. The tetrahydropyrimidine core is particularly well-suited for designing molecules that can selectively bind to protein targets without significant off-target effects.

The 4-carboxylic acid functional group further extends the utility of this compound by allowing modifications that can fine-tune its pharmacokinetic properties. For example, esterification or amidation of this carboxyl group can improve solubility or stability, which are essential factors for drug formulation. Additionally, the carboxylate anion form may enhance binding affinity to certain biological receptors due to electrostatic interactions.

Recent advancements in computational chemistry have enabled more efficient screening of tetrahydropyrimidine derivatives like 2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (CAS No. 304443-33-2). Molecular docking studies have identified novel binding modes with therapeutic targets such as proteases and transcription factors. These insights have guided experimental efforts toward optimizing lead compounds for clinical development. Furthermore, virtual screening has accelerated the identification of promising analogs with enhanced potency and selectivity.

The synthesis of this compound involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Key steps often include cyclization reactions to form the tetrahydropyrimidine ring followed by functional group manipulations to introduce the phenyl and 4-carboxylic acid moieties. Advances in catalytic processes have improved yields and reduced byproduct formation, making large-scale production more feasible.

In the context of drug discovery pipelines, intermediates like 2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid play a pivotal role in generating libraries of compounds for high-throughput screening (HTS). Such libraries are essential for identifying hits with desirable biological activity before proceeding to more resource-intensive optimization phases. The structural diversity offered by this scaffold allows medicinal chemists to explore a broad spectrum of pharmacological effects.

The pharmacological profile of derivatives derived from this compound has been investigated across various disease models. Preclinical studies have revealed promising results in models of inflammation and neurodegeneration. The ability to modulate enzyme activity or receptor binding through structural modifications makes it a versatile tool for addressing multiple therapeutic needs simultaneously.

From a regulatory perspective, compounds like 2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid must undergo rigorous testing to ensure safety and efficacy before entering clinical trials. This involves comprehensive toxicology studies as well as assessments of pharmacokinetic parameters such as absorption distribution metabolism excretion (ADME). The growing body of research on tetrahydropyrimidine derivatives supports their continued evaluation as potential candidates for new treatments.

The future direction for research on this compound includes exploring novel synthetic routes that improve scalability and sustainability. Green chemistry principles are being increasingly applied to minimize waste and energy consumption during production processes. Additionally, investigating its potential in combination therapies may uncover synergistic effects that enhance therapeutic outcomes.

In conclusion, 2-Oxo - 6 - phenyl - 1 , 2 , 3 , 6 - tetrahydrop y rimid ine - 4 - car box ylic ac id (CAS No .304443 - 33 - 2) represents a significant advancement in pharmaceutical chemistry . Its structural versatility , coupled with demonstrated biological activity , positions it as a valuable building block for developing innovative therapeutics . As research progresses , further elucidation of its pharmacological properties will likely uncover new opportunities across multiple therapeutic areas .

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